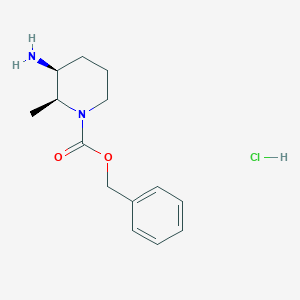
Guibourtinidol-4alpha-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is typically extracted from natural sources such as the heartwood of Cassia abbreviata .
Chemical Reactions Analysis
Types of Reactions
Guibourtinidol-4alpha-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typical for flavonoid compounds and involve changes to the hydroxyl groups and the aromatic rings .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions often occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavonoids .
Scientific Research Applications
Guibourtinidol-4alpha-ol has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of Guibourtinidol-4alpha-ol involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress . Additionally, it may modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Guibourtinidol-4alpha-ol can be compared with other similar flavonoid compounds, such as catechin and epicatechin . These compounds share similar chemical structures and biological activities but differ in their specific hydroxylation patterns and stereochemistry . This compound is unique due to its specific configuration and the presence of a hydroxyl group at the 4alpha position .
List of Similar Compounds
- Catechin
- Epicatechin
- Afzelechin
- Gallocatechin
Properties
Molecular Formula |
C15H14O5 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,13-19H/t13-,14+,15-/m1/s1 |
InChI Key |
NTLUSUFJOUMRLA-QLFBSQMISA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]([C@@H](C3=C(O2)C=C(C=C3)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)



![4-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13079153.png)

![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)






